molecular formula C21H17N3O4S B10917654 (2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

(2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

Cat. No.: B10917654
M. Wt: 407.4 g/mol
InChI Key: MRURHSMBDHHEDQ-IJPYFETJSA-N
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Description

The compound (2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is a complex organic molecule featuring a unique structure that combines elements of furan, thiazole, and benzoxadiazocine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates These intermediates are then subjected to a series of condensation and cyclization reactions to form the benzoxadiazocine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The double bonds in the prop-2-en-1-ylidene group can be reduced to form a saturated alkyl chain.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and binding affinities due to its complex structure and functional groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan ring structure.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.

    Benzoxadiazocine derivatives: Compounds with a benzoxadiazocine core that have been studied for their potential therapeutic applications.

Uniqueness

What sets this compound apart is its combination of furan, thiazole, and benzoxadiazocine moieties, which may confer unique properties and activities not seen in simpler analogs

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

(13Z)-13-[(E)-3-(furan-2-yl)prop-2-enylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide

InChI

InChI=1S/C21H17N3O4S/c1-21-16(18(22)25)17(13-8-2-3-9-14(13)28-21)24-19(26)15(29-20(24)23-21)10-4-6-12-7-5-11-27-12/h2-11,16-17H,1H3,(H2,22,25)/b6-4+,15-10-

InChI Key

MRURHSMBDHHEDQ-IJPYFETJSA-N

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C=C/C5=CC=CO5)/SC4=N2)C(=O)N

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC=CC5=CC=CO5)SC4=N2)C(=O)N

Origin of Product

United States

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